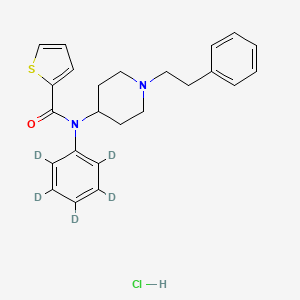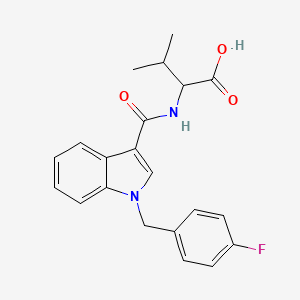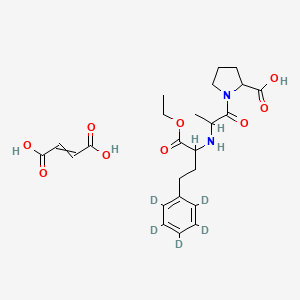![molecular formula C38H48N4O8 B10787575 N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide](/img/structure/B10787575.png)
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide is a synthetic compound of interest in the fields of chemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide typically involves multiple steps. Key stages in its preparation include:
Formation of the phenol intermediate: : This stage often involves electrophilic aromatic substitution reactions.
Introduction of the formamide group: : Utilizing formylating agents under controlled conditions to introduce the formamide functionality.
Coupling reactions: : Final steps often involve coupling the phenol intermediate with the amine derivative to achieve the complete structure.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, pressure, and choice of catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to yield different products depending on the oxidizing agent used.
Reduction: : Under appropriate conditions, the amide group can be reduced to amines.
Substitution: : The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Typically involve basic or acidic catalysts depending on the desired outcome.
Major Products Formed
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Conversion to primary amines.
Substitution: : Formation of ethers or ester derivatives.
Scientific Research Applications
This compound finds a variety of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential roles in biological pathways and interactions.
Medicine: : Explored for its therapeutic potential in treating certain medical conditions.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It exerts its effects by modulating biochemical pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide include:
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-fluorophenyl)propan-2-yl]amino]ethyl]phenyl]formamide
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-ethoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Highlighting Its Uniqueness
What sets this compound apart is its specific structural attributes that confer unique reactivity patterns and potential bioactivity profiles. This distinctiveness is pivotal for its targeted applications in scientific research and industry.
Properties
Molecular Formula |
C38H48N4O8 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/2C19H24N2O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t2*13-,19+/m00/s1 |
InChI Key |
MQYLFDNDDBYJJI-QQSJNXHSSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z,6S,9Z)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787508.png)

![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787522.png)

![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787564.png)
![(1S,4R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787567.png)
![(4aR,5aR)-N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide](/img/structure/B10787571.png)
![(alphaS)-alpha-[(1R)-1-methyl-2-(methylamino)ethyl]-alpha-phenyl-d5-benzeneethanolpropanoate(ester),2Z-butenedioate](/img/structure/B10787577.png)
![(2Z,9Z)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787594.png)
![(1S,4R,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787600.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787605.png)


